![molecular formula C10H13FN2O B1474560 1-(2-Fluoropyridin-4-yl)piperidin-4-ol CAS No. 1565572-05-5](/img/structure/B1474560.png)
1-(2-Fluoropyridin-4-yl)piperidin-4-ol
Overview
Description
The compound “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is a versatile material used extensively in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . Its unique properties make it suitable for various applications including drug discovery, organic synthesis, and medicinal chemistry.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The methods of synthesis of fluoropyridines, including this compound, have been discussed in several scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FN2O. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Pharmaceutical and Agrochemical Research
Fluorinated piperidines, including derivatives of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol, are pivotal in pharmaceutical and agrochemical research. Their synthesis and application have been extensively studied due to the fluorine atom's ability to significantly alter a molecule's physical, chemical, and biological properties. A notable study by Wagener et al. (2020) detailed a cis-selective hydrogenation method for converting fluoropyridines into (multi)fluorinated piperidines. This method stands out for its simplicity, robustness, and ability to tolerate various (hetero)aromatic systems, demonstrating the compound's versatility in synthesizing fluorinated derivatives of significant drug compounds and enabling the preparation of enantioenriched fluorinated piperidines Wagener et al., 2020.
Material Science and Molecular Dynamics
In the realm of material science and molecular dynamics, the structural attributes of fluorinated piperidines facilitate the development of novel materials and the study of molecular interactions. For instance, the adsorption and corrosion inhibition properties of specific piperidine derivatives on iron surfaces were explored through quantum chemical calculations and molecular dynamics simulations. This research indicates the compound's potential in developing corrosion-resistant materials and coatings, showcasing its broader applicability beyond biomedical contexts Kaya et al., 2016.
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .
Future Directions
Piperidines and their derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-4-ol”, continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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